molecular formula C22H19N5O5S B2940418 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 448240-56-0

4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2940418
CAS No.: 448240-56-0
M. Wt: 465.48
InChI Key: KPKDLTKQGMRHBO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position. The pyrrolidinedione ring (2,5-dioxopyrrolidin-1-yl) is a key pharmacophore known for enhancing solubility and metabolic stability, while the 4-methylpyrimidinyl sulfamoyl group may contribute to target binding via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-14-12-13-23-22(24-14)26-33(31,32)18-8-4-16(5-9-18)25-21(30)15-2-6-17(7-3-15)27-19(28)10-11-20(27)29/h2-9,12-13H,10-11H2,1H3,(H,25,30)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKDLTKQGMRHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to enhance monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. It also suppresses cell growth and galactosylation on monoclonal antibodies, which is a critical quality attribute for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Benzamide Moieties

Compounds 5f , 5g , 5h , and 5i () share the sulfamoylphenylbenzamide scaffold but differ in substituents on the benzamide ring:

  • 5f : 4-Fluoro substitution
  • 5g : 3-Fluoro substitution
  • 5h : 2-Fluoro substitution
  • 5i : 4-Chloro substitution
Key Observations:

Melting Points :

  • 5f (236–237°C), 5g (201–203°C), 5h (205–207°C), and 5i (256–258°C) exhibit melting point variations depending on substituent position and electronegativity. The higher melting point of 5i (4-Cl) suggests stronger intermolecular forces due to the chlorine atom’s polarizability .

Optical Activity :

  • All compounds display positive optical rotation ([α]D = +9.3° to +11.7°), indicating consistent stereochemistry at the tetrahydrofuran-3-yl sulfamoyl group .

Spectral Data :

  • $^1$H-NMR and $^13$C-NMR spectra confirm regioselective substitution patterns. For example, 5h’s 2-fluoro substituent causes distinct deshielding in aromatic protons compared to 5f and 5g .
Table 1: Physical Properties of Halogen-Substituted Analogues
Compound Substituent Melting Point (°C) [α]D (c = 0.1, MeOH) Molecular Weight (g/mol)
5f 4-F 236–237 +10.6° 406.37
5g 3-F 201–203 +9.3° 406.37
5h 2-F 205–207 +11.7° 406.37
5i 4-Cl 256–258 +11.3° 422.82

Analogues with Extended Aromatic Systems

Compound 7 () incorporates a methoxynaphthalenyl group instead of benzamide, linked to a 4-methylpyrimidinyl sulfamoylphenyl moiety:

  • Structure : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
  • Molecular Weight : 462.52 g/mol
  • Analytical Data : C, 62.32%; H, 4.79%; N, 12.87%; S, 6.93% (matches theoretical values) .
Key Observations:
  • SAR studies suggest that bulkier aromatic systems (e.g., naphthalenyl) may sterically hinder target binding, leading to reduced activity compared to simpler benzamide derivatives .

Impact of Aryl Substitution on Cytotoxic Activity

highlights the role of aryl substitutions in modulating cytotoxic activity. For example:

  • 4-Acetylphenyl substitution resulted in the lowest cytotoxicity in a series of sulfamoylphenyl derivatives.
  • 4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl (present in the target compound) demonstrated moderate activity, suggesting that the 4-methylpyrimidinyl group balances hydrophobicity and hydrogen-bonding capacity .
Table 2: Substituent Effects on Cytotoxic Activity
Substituent Relative Cytotoxicity Notes
4-Acetylphenyl Low Reduced binding due to steric bulk
4-(N-(Pyrimidin-2-yl)sulfamoyl) Moderate Optimal balance of lipophilicity
4-Methoxyphenyl Moderate-High Enhanced electron-donating effects

Pyrrolidinedione-Containing Analogues

describes a compound with a pyrrolidinedione ring and sulfonamide group:

  • Structure : 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
  • Molecular Weight : 444.5 g/mol
  • Key Feature : The pyrrolidinedione ring enhances solubility, similar to the target compound, but the thiophen-ethyl-pyrazole side chain introduces conformational flexibility .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS No. 64987-85-5) is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O6C_{16}H_{18}N_{2}O_{6} with a molecular weight of 334.32 g/mol. The structure features a pyrrolidine ring, which is significant for its biological activity.

PropertyValue
CAS Number64987-85-5
Molecular FormulaC₁₆H₁₈N₂O₆
Molecular Weight334.32 g/mol
InChI KeyJJAHTWIKCUJRDK-UHFFFAOYSA-N

Anticonvulsant Properties

Recent studies have identified similar compounds within the same structural family as promising anticonvulsants . For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown efficacy across various seizure models, including the maximal electroshock and pentylenetetrazole tests, indicating that compounds with similar dioxopyrrolidine structures may also exhibit anticonvulsant properties .

Antitumor Activity

Compounds featuring the sulfamoyl group have been studied for their potential antitumor effects . Research on related sulfamoyl derivatives has demonstrated significant growth inhibition in various cancer cell lines, suggesting that the incorporation of this moiety enhances biological activity against tumors .

The proposed mechanisms for the biological activity of these compounds include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
  • Gene Expression Alteration : Influencing the transcriptional activity of genes associated with disease processes.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of AS-1 in mice models. The results indicated that AS-1 provided significant protection against seizures induced by electrical stimulation and chemical agents. The compound was noted for its favorable safety profile, making it a candidate for further development in epilepsy treatment .

Study 2: Antitumor Activity

A series of experiments tested sulfamoyl derivatives against various cancer cell lines. The results showed that these compounds inhibited cell proliferation by inducing apoptosis and disrupting cell cycle progression. Notably, the presence of the pyrrolidine moiety was correlated with enhanced potency .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how can reaction conditions be optimized?

  • Synthesis Challenges : The compound’s complexity arises from the pyrrolidine-2,5-dione and sulfamoylphenyl moieties, which require precise coupling strategies. Common issues include low yields during the amide bond formation and purification difficulties due to polar byproducts.
  • Optimization Strategies :

  • Use coupling agents like HATU or EDCI/HOBt to improve amidation efficiency .
  • Employ gradient elution in reverse-phase HPLC for purification, as demonstrated in analogous sulfonamide-containing compounds .
  • Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :

  • NMR : ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., pyrrolidine-dione carbonyl peaks at ~170 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks and rule out impurities .
  • HPLC-UV : Purity assessment using a C18 column with acetonitrile/water gradients, as applied to structurally related benzamides .

Q. What spectroscopic techniques are most effective for characterizing the sulfamoylphenyl-pyrimidine linkage?

  • FT-IR : Detect sulfonamide S=O stretching vibrations (~1350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve the spatial arrangement of the sulfamoylphenyl group, though crystallization may require slow evaporation from DMSO/ethanol mixtures .

Advanced Research Questions

Q. How can molecular dynamics simulations predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Use Amber or GROMACS for simulations, parameterizing the compound with GAFF2 force fields and TIP3P water .
  • Dock the molecule into target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrimidine and benzamide moieties as potential pharmacophores .
  • Analyze binding free energy with MM-PBSA to prioritize modifications for improved affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Reconciliation :

  • Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting potency, as seen in discrepancies for similar pyrimidine derivatives .
  • Validate target selectivity via counter-screening against related enzymes or receptors .
  • Assess compound stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

  • SAR Design :

  • Modify the pyrrolidine-dione ring to enhance metabolic stability (e.g., fluorination at the 3-position) while retaining solubility .
  • Explore substituents on the pyrimidine ring (e.g., methyl to ethyl) to balance lipophilicity and membrane permeability, as shown in related benzamide analogs .
  • Use logP calculations (e.g., XLogP3) and in vitro Caco-2 assays to predict oral bioavailability .

Q. What computational tools are suitable for analyzing the compound’s electronic properties and reactivity?

  • DFT Calculations : Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • pKa Prediction : Tools like MarvinSketch to estimate ionization states of the sulfamoyl group under physiological conditions .

Q. How can in vitro metabolic stability be assessed, and what structural modifications mitigate rapid clearance?

  • Assay Protocol :

  • Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Identify major metabolites using high-resolution tandem MS and propose stabilizing modifications (e.g., replacing labile methyl groups with cyclopropyl) .

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